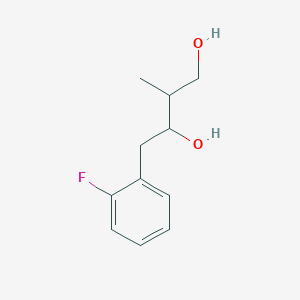![molecular formula C30H42O2 B14234209 2,6-Bis[(2-ethylhexyl)oxy]anthracene CAS No. 332083-43-9](/img/structure/B14234209.png)
2,6-Bis[(2-ethylhexyl)oxy]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[(2-ethylhexyl)oxy]anthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two 2-ethylhexyl groups attached to the anthracene core via ether linkages. It is known for its unique photophysical properties, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(2-ethylhexyl)oxy]anthracene typically involves the etherification of 2,6-dihydroxyanthracene with 2-ethylhexyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the formation of the ether bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis[(2-ethylhexyl)oxy]anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,6-Bis[(2-ethylhexyl)oxy]anthracene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in photodynamic therapy.
Mécanisme D'action
The mechanism of action of 2,6-Bis[(2-ethylhexyl)oxy]anthracene is primarily related to its photophysical properties. When exposed to light, the compound can absorb photons and enter an excited state. This excited state can then transfer energy to other molecules or emit light, making it useful in applications such as fluorescence imaging and OLEDs. The molecular targets and pathways involved in these processes are typically related to the interaction of the excited state with surrounding molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis(9-anthracenylethynyl)-9,10-bis[(2-ethylhexyl)oxy]anthracene
- 2,6-Bis((2-ethylhexyl)oxy)anthracene-9,10-dione
Comparison
Compared to similar compounds, 2,6-Bis[(2-ethylhexyl)oxy]anthracene is unique due to its specific substitution pattern and the presence of 2-ethylhexyl groups. These structural features contribute to its distinct photophysical properties, making it particularly suitable for applications in optoelectronics and fluorescence imaging .
Propriétés
Numéro CAS |
332083-43-9 |
|---|---|
Formule moléculaire |
C30H42O2 |
Poids moléculaire |
434.7 g/mol |
Nom IUPAC |
2,6-bis(2-ethylhexoxy)anthracene |
InChI |
InChI=1S/C30H42O2/c1-5-9-11-23(7-3)21-31-29-15-13-25-18-28-20-30(16-14-26(28)17-27(25)19-29)32-22-24(8-4)12-10-6-2/h13-20,23-24H,5-12,21-22H2,1-4H3 |
Clé InChI |
LLKIMPGBYPXOIN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan](/img/structure/B14234129.png)

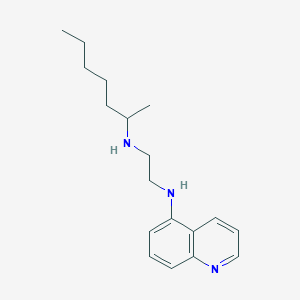
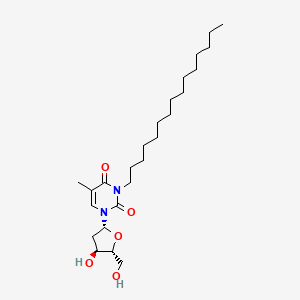
![[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene](/img/structure/B14234156.png)
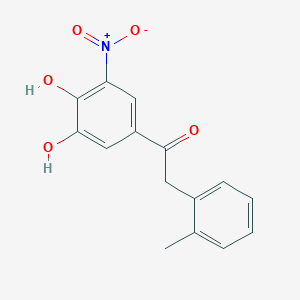
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
acetate](/img/structure/B14234176.png)
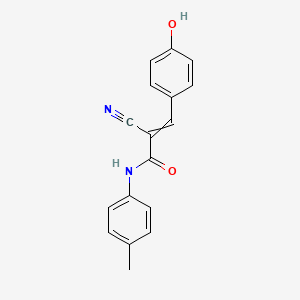
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)

